molecular formula C12H23NO5 B15124556 (2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol

(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol

Cat. No.: B15124556
M. Wt: 261.31 g/mol
InChI Key: LBTYPGPLIYRPER-UHFFFAOYSA-N
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Description

(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the dioxin ring and the introduction of methoxy and methyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound can be used to study the effects of specific functional groups on biological activity. Its multiple chiral centers make it an interesting subject for studying stereochemistry and its impact on biological interactions.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as increasing its potency or reducing its toxicity.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas like polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of (2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4aR,8R,8aR)-2-(3-Hydroxy-4-methoxyphenyl)-4,7-dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromene-4,8-diol
  • (2R,4aR,7R,8aR)-4,7-dimethyl-2-(thiophen-2-yl)octahydro-2H-chromen-4-ol

Uniqueness

Compared to similar compounds, (2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol stands out due to its specific combination of functional groups and chiral centers. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-11(15-3)12(2,16-4)18-10-8(7-14)5-13-6-9(10)17-11/h8-10,13-14H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTYPGPLIYRPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC2C(CNCC2O1)CO)(C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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